molecular formula C7H3BrFO2 B14795017 (4-Bromo-2-fluoro-5-formylphenyl)oxidanyl

(4-Bromo-2-fluoro-5-formylphenyl)oxidanyl

Cat. No.: B14795017
M. Wt: 218.00 g/mol
InChI Key: MYLXULASMPSQGR-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-5-formylphenyl)oxidanyl is an organic compound that features a bromine, fluorine, and formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-5-formylphenyl)oxidanyl can be achieved through several synthetic routes. One common method involves the bromination and fluorination of a phenyl ring followed by the introduction of a formyl group. The reaction conditions typically involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-5-formylphenyl)oxidanyl undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to replace the bromine or fluorine atoms.

Major Products

    Oxidation: 4-Bromo-2-fluoro-5-carboxyphenyl)oxidanyl.

    Reduction: 4-Bromo-2-fluoro-5-hydroxymethylphenyl)oxidanyl.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-fluoro-5-formylphenyl)oxidanyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-5-formylphenyl)oxidanyl involves its interaction with molecular targets through its reactive functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroanisole: Similar structure but with a methoxy group instead of a formyl group.

    4-Bromo-2-fluoroaniline: Contains an amino group instead of a formyl group.

    4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Features a trifluoromethyl group instead of a formyl group.

Uniqueness

(4-Bromo-2-fluoro-5-formylphenyl)oxidanyl is unique due to the presence of both bromine and fluorine atoms along with a formyl group on the phenyl ring

Properties

Molecular Formula

C7H3BrFO2

Molecular Weight

218.00 g/mol

InChI

InChI=1S/C7H3BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3H

InChI Key

MYLXULASMPSQGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[O])F)Br)C=O

Origin of Product

United States

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